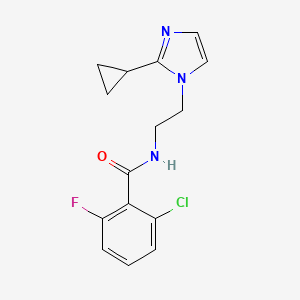
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CPI-444 and is a potent and selective inhibitor of the adenosine A2A receptor. This receptor is known to play a crucial role in regulating immune responses and is therefore a promising target for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Catalyst in Organic Synthesis
Research indicates that compounds similar to 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide, particularly those containing imidazole groups, serve as efficient catalysts in organic synthesis. Imidazol-2-ylidenes, belonging to the N-heterocyclic carbenes (NHCs) family, have been identified as potent catalysts in transesterification processes involving a wide range of esters and alcohols. Low catalyst loadings of NHCs facilitate the acylation of alcohols with enol acetates at ambient temperature, showcasing their utility in mediating complex organic reactions (Grasa et al., 2003).
Corrosion Inhibition
Halogen-substituted imidazoline derivatives, which share structural similarities with the chemical , have been investigated for their role as corrosion inhibitors for mild steel in acidic environments. These compounds, including variations with trifluoromethyl and trichloromethyl groups, demonstrate significant inhibitive performance against corrosion, highlighting their potential application in protecting industrial materials (Zhang et al., 2015).
Fluorescent Probes for Metal Ions
Research has also explored the development of fluorescent probes for detecting metal ions, using imidazol-1-yl derivatives as core structures. These compounds, particularly when modified with halogen atoms, have shown efficacy as sensitive and selective sensors for mercury ions in various solutions, underscoring their importance in environmental monitoring and safety assessments (Shao et al., 2011).
Development of Heterocyclic Compounds
Further studies have delved into the synthesis of heterocyclic compounds utilizing imidazol-2-ylidene intermediates. These research efforts have paved the way for the creation of diverse heterocyclic structures with potential applications in pharmaceuticals, agrochemicals, and material sciences. The versatility of these carbenes in promoting various chemical reactions underscores their value in synthetic organic chemistry and drug development (Jiang et al., 2009).
Propiedades
IUPAC Name |
2-chloro-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O/c16-11-2-1-3-12(17)13(11)15(21)19-7-9-20-8-6-18-14(20)10-4-5-10/h1-3,6,8,10H,4-5,7,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBWXMFHCVWQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

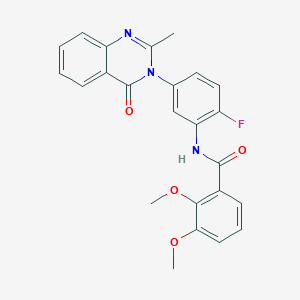

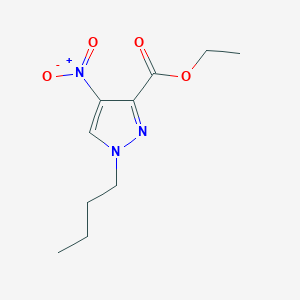
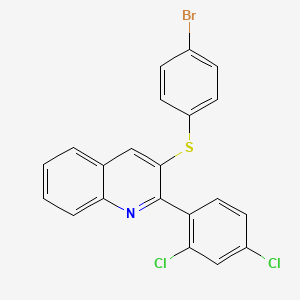
![Methyl 4-chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinecarboxylate](/img/structure/B2424845.png)
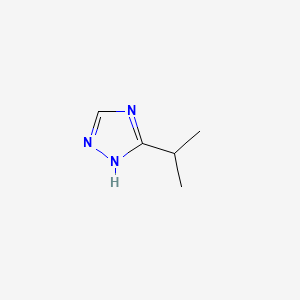
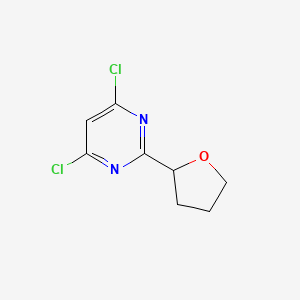
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2424849.png)
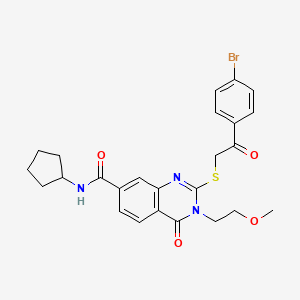
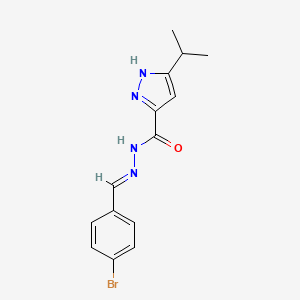

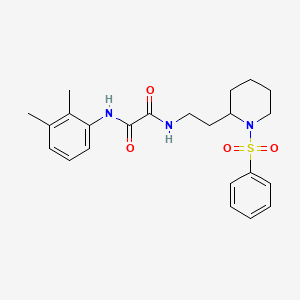
![4-[benzyl(methyl)amino]-6-methyl-N-(3-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2424858.png)
![2-Spiro[3.3]heptan-2-ylethanamine](/img/structure/B2424859.png)